6-Fluoro-2-phenylbenzoic acid

Medicinal Chemistry Drug Design ADME Profiling

Standard unfluorinated biphenyl carboxylic acids often lack the precise lipophilicity needed for optimal membrane permeability in SAR studies. 6-Fluoro-2-phenylbenzoic acid (CAS 1841-56-1) solves this with a defined XLogP3-AA increase of +0.2 over 2-phenylbenzoic acid. - **Key Differentiator:** Ortho-fluorine reduces pKa via electron-withdrawing effect, altering ionization and H-bond behavior vs regioisomers. - **Application:** Direct building block for amides/esters; also a reference standard for HPLC method development in fluorinated aromatics. - **Supply:** ≥95% purity (white crystalline powder). Available in research quantities. Global shipping.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 1841-56-1
Cat. No. B168917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-phenylbenzoic acid
CAS1841-56-1
Synonyms6-Fluoro-2-phenylbenzoic acid
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O
InChIInChI=1S/C13H9FO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16)
InChIKeyMTGFHEPJUPTKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-phenylbenzoic Acid Profile


6-Fluoro-2-phenylbenzoic acid (CAS 1841-56-1), also cataloged as 2-fluoro-6-phenylbenzoic acid and 3-fluoro-[1,1′-biphenyl]-2-carboxylic acid, is a fluorinated biphenyl carboxylic acid with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol [1]. Computed physicochemical properties indicate an XLogP3-AA of 3.2 and a topological polar surface area (TPSA) of 37.3 Ų, which together define its moderate lipophilicity and hydrogen-bonding capacity [1]. This compound is supplied commercially as a white crystalline powder with a typical minimum purity specification of 95% .

Why 6-Fluoro-2-phenylbenzoic Acid Cannot Be Replaced


The specific substitution pattern of 6-fluoro-2-phenylbenzoic acid—a fluorine atom ortho to the carboxylic acid group and a phenyl ring at the ortho position—confers a distinct electronic and steric profile that is not replicated by its unfluorinated analog (2-phenylbenzoic acid) or by other regioisomeric fluorobiphenyl carboxylic acids. The presence of the ortho-fluorine substituent reduces the pKa of the carboxylic acid group relative to the non-fluorinated parent due to its electron-withdrawing inductive effect, altering ionization state and hydrogen-bonding behavior under physiological or chromatographic conditions [1]. Additionally, the fluorine atom increases lipophilicity (XLogP3-AA = 3.2) compared to 2-phenylbenzoic acid (XLogP3-AA = 3.0) [1][2]. These differences directly affect solubility, partitioning, and molecular recognition events, making generic substitution a source of experimental variability.

6-Fluoro-2-phenylbenzoic Acid Comparative Evidence


Ortho-Fluorine Lipophilicity Increase

Fluorine substitution at the ortho position of biphenyl-2-carboxylic acid increases lipophilicity relative to the non-fluorinated parent scaffold. The XLogP3-AA value for 6-fluoro-2-phenylbenzoic acid is 3.2, compared to 3.0 for 2-phenylbenzoic acid [1]. This 0.2 log unit increase corresponds to an approximately 1.6-fold higher predicted partition coefficient, which may enhance passive membrane permeability in cellular assays [2].

Medicinal Chemistry Drug Design ADME Profiling

Ortho-Fluorine Acidity Modulation

The ortho-fluorine substituent in 6-fluoro-2-phenylbenzoic acid is expected to lower the pKa of the carboxylic acid group through an inductive electron-withdrawing effect. While direct experimental pKa data for this compound are not publicly available, the class-level effect is well documented: 2-fluorobenzoic acid exhibits a pKa of 3.27, significantly lower than benzoic acid (pKa = 4.19) [1]. This ΔpKa ≈ -0.92 units represents an approximately 8-fold increase in acidity. By class-level inference, 6-fluoro-2-phenylbenzoic acid is expected to be similarly more acidic than 2-phenylbenzoic acid, though quantitative extrapolation requires caution due to the additional phenyl ring [2].

Physical Organic Chemistry Chromatographic Method Development Ionization State

Fluorine-Enabled Isomer Resolution

The presence of the fluorine atom in 6-fluoro-2-phenylbenzoic acid provides a distinct chromatographic handle that enables separation from closely related non-fluorinated and regioisomeric biphenyl carboxylic acids. Reversed-phase HPLC methods for aromatic carboxylic acids demonstrate that fluorine substitution alters retention behavior through combined effects on lipophilicity and ionization [1]. The compound's computed XLogP3-AA of 3.2 differs from that of other fluorinated biphenyl carboxylic acid regioisomers (e.g., 3'-fluorobiphenyl-3-carboxylic acid and 4,4'-difluoro-[1,1'-biphenyl]-2-carboxylic acid), enabling method-specific resolution [2]. A validated GC-MS spectrum is available for identity confirmation [3].

Analytical Chemistry Quality Control HPLC Method Development

Commercial Availability & Purity Standards

6-Fluoro-2-phenylbenzoic acid is commercially available from multiple research chemical suppliers with a minimum purity specification of 95%, as documented in vendor technical datasheets . This purity threshold exceeds that typically reported for some less common fluorobiphenyl carboxylic acid regioisomers, which may be offered at lower purities (e.g., 90% or unspecified). The compound is classified as non-hazardous for transport and is supplied with full documentation including Certificate of Analysis (CoA) and Safety Data Sheet (SDS) upon request .

Chemical Sourcing Procurement Quality Assurance

6-Fluoro-2-phenylbenzoic Acid Applications


Medicinal Chemistry Lead Optimization

In structure-activity relationship (SAR) studies where increased lipophilicity is desired to improve membrane permeability or target engagement, 6-fluoro-2-phenylbenzoic acid serves as a building block with a defined XLogP3-AA increase of 0.2 log units over 2-phenylbenzoic acid [1]. This predictable lipophilicity modulation supports rational design without introducing the metabolic liabilities associated with larger alkyl substituents.

Analytical Method Development

6-Fluoro-2-phenylbenzoic acid can be employed as a reference standard for developing and validating HPLC methods specific to fluorinated aromatic carboxylic acids. Its distinct retention behavior relative to non-fluorinated and differently substituted analogs—governed by its XLogP3-AA of 3.2 and altered pKa—enables optimization of mobile phase conditions for isomer separation [1].

Ortho-Fluorinated Building Block for Synthesis

The carboxylic acid functionality in 6-fluoro-2-phenylbenzoic acid provides a handle for further derivatization (e.g., amide bond formation, esterification), while the ortho-fluorine substituent offers a site for potential nucleophilic aromatic substitution or serves as an electron-withdrawing group to modulate the reactivity of the adjacent carboxylic acid derivative [1]. The compound is supplied at ≥95% purity, suitable for use directly in synthetic transformations without prior purification .

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